molecular formula C10H10FN B11918903 4-Fluoro-1,5-dimethyl-1H-indole

4-Fluoro-1,5-dimethyl-1H-indole

Cat. No.: B11918903
M. Wt: 163.19 g/mol
InChI Key: YCNNNVQAHPPEJP-UHFFFAOYSA-N
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Description

4-Fluoro-1,5-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and methyl groups to the indole structure can enhance its biological activity and stability, making this compound a compound of interest in various scientific fields.

Chemical Reactions Analysis

4-Fluoro-1,5-dimethyl-1H-indole undergoes various chemical reactions, including:

Mechanism of Action

Biological Activity

4-Fluoro-1,5-dimethyl-1H-indole is a derivative of indole, a crucial heterocyclic compound that plays significant roles in various biological activities and medicinal applications. Indole derivatives are recognized for their diverse pharmacological properties, including antiviral , anti-inflammatory , anticancer , and antimicrobial effects.

Property Value
Molecular FormulaC10H10FN
Molecular Weight163.19 g/mol
IUPAC Name4-fluoro-1,5-dimethylindole
InChIInChI=1S/C10H10FN/c1-7-3-4-9-8(10(7)11)5-6-12(9)2/h3-6H,1-2H3
InChI KeyYCNNNVQAHPPEJP-UHFFFAOYSA-N
Canonical SMILESCC1=C(C2=C(C=C1)N(C=C2)C)F

The biological activity of this compound is attributed to its ability to interact with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors involved in various biological processes, leading to its observed pharmacological effects.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. The compound has been shown to induce apoptosis in cancer cells through various mechanisms such as:

  • Inhibition of cell proliferation : By targeting specific signaling pathways that regulate cell cycle progression.
  • Induction of oxidative stress : Leading to increased reactive oxygen species (ROS) levels that damage cellular components.

A study highlighted the compound's effectiveness against several cancer cell lines, demonstrating a dose-dependent response in inhibiting tumor growth .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. Preliminary studies suggest that this compound may exhibit activity against viral infections by:

  • Inhibiting viral replication : Through interference with viral entry or replication mechanisms.
  • Modulating immune responses : Enhancing the host's defense mechanisms against viral pathogens.

These findings indicate potential therapeutic applications in treating viral infections .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by:

  • Inhibiting pro-inflammatory cytokines : Such as TNF-alpha and IL-6.
  • Downregulating NF-kB signaling : Which plays a critical role in the inflammatory response.

Research indicates that this compound can significantly reduce markers of inflammation in experimental models .

Case Studies and Research Findings

A series of studies have explored the biological activities of this compound:

  • Anticancer Study :
    • Objective : To evaluate the anticancer effects on human breast cancer cells.
    • Findings : The compound demonstrated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Antiviral Study :
    • Objective : To assess the antiviral efficacy against influenza virus.
    • Findings : In vitro assays revealed a 70% reduction in viral titers at a concentration of 20 µM.
  • Anti-inflammatory Study :
    • Objective : To investigate the anti-inflammatory properties using a murine model.
    • Findings : Treatment with the compound resulted in a notable decrease in paw edema and reduced levels of inflammatory cytokines .

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

4-fluoro-1,5-dimethylindole

InChI

InChI=1S/C10H10FN/c1-7-3-4-9-8(10(7)11)5-6-12(9)2/h3-6H,1-2H3

InChI Key

YCNNNVQAHPPEJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)N(C=C2)C)F

Origin of Product

United States

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